molecular formula C14H17N3O2 B2685238 methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1005583-27-6

methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B2685238
CAS No.: 1005583-27-6
M. Wt: 259.309
InChI Key: YMGJDAMKMVRZGF-UHFFFAOYSA-N
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Description

Methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (CAS: 1005583-27-6) is a benzoate ester derivative featuring a substituted pyrazole moiety. Its molecular formula is C₁₄H₁₇N₃O₂, with a molecular weight of 259.31 g/mol . The compound consists of a methyl benzoate backbone linked to a 4-amino-3,5-dimethylpyrazole group.

Properties

IUPAC Name

methyl 2-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-13(15)10(2)17(16-9)8-11-6-4-5-7-12(11)14(18)19-3/h4-7H,8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGJDAMKMVRZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(=O)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase in Plasmodium species, which is crucial for DNA synthesis and cell replication . This inhibition leads to the suppression of parasite growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Substituted Benzoate Derivatives

Methyl 4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
  • Molecular Formula : C₁₄H₁₆ClN₃O₂
  • Molecular Weight : ~293.45 g/mol (calculated)
  • Key Differences: Replaces the amino group with a chloro substituent at the 4-position of the pyrazole ring.
  • Implications: The chloro group increases electronegativity and may enhance stability compared to the amino analog. Chlorinated pyrazoles are often utilized as building blocks in medicinal chemistry due to their metabolic resistance .
Methyl 4-[(4-Methoxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (Hypothetical)

Quinoline-Linked Piperazine Esters ()

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) share the benzoate ester motif but incorporate a quinoline-piperazine core.

  • Molecular Formula : C₂₈H₂₅N₃O₃
  • Molecular Weight : 451.52 g/mol
  • Key Differences: The quinoline moiety and piperazine linkage introduce aromaticity and basicity, which are absent in the target compound. These features are critical for interactions with biological targets, such as enzymes or receptors.
  • Synthesis : Synthesized via crystallization in ethyl acetate, yielding solids characterized by ¹H NMR and HRMS .

Sulfonylurea Herbicides ()

Compounds like Bensulfuron-methyl (C₁₆H₁₈N₄O₇S) and Primisulfuron-methyl feature benzoate esters but with sulfonylurea groups instead of pyrazole substituents.

  • Molecular Weight : ~410.4 g/mol (Bensulfuron-methyl)
  • Key Differences : The sulfonylurea group confers herbicidal activity by inhibiting acetolactate synthase (ALS). In contrast, the pyrazole group in the target compound may interact with different biological pathways.
  • Applications : Widely used as herbicides, highlighting how ester functionalization directs agrochemical utility .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound C₁₄H₁₇N₃O₂ 259.31 4-Amino-3,5-dimethyl-pyrazole Research compound (potential drug intermediate)
Methyl 4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate C₁₄H₁₆ClN₃O₂ 293.45 (calc) 4-Chloro-3,5-dimethyl-pyrazole Building block for synthesis
Bensulfuron-methyl C₁₆H₁₈N₄O₇S 410.4 Sulfonylurea group Herbicide (ALS inhibitor)
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) C₂₈H₂₅N₃O₃ 451.52 Quinoline-piperazine core Research compound (antimicrobial studies)

Research Findings and Implications

  • Synthesis and Characterization: The target compound and its analogs are typically synthesized via nucleophilic substitution or esterification, followed by crystallization (e.g., ethyl acetate for quinoline derivatives ). Characterization relies on ¹H NMR and HRMS, standard for verifying purity and structure.
  • Applications : While sulfonylurea derivatives target ALS enzymes in plants, pyrazole-substituted benzoates may exhibit pharmacological activity (e.g., kinase inhibition or anti-inflammatory effects), warranting further study.

Biological Activity

Methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, and presents relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N4O2C_{12}H_{16}N_{4}O_{2} with a molecular weight of approximately 248.28 g/mol. The compound features a benzoate moiety attached to a pyrazole derivative, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing pyrazole rings. For instance, derivatives similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

A study evaluated the antibacterial efficacy of several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

CompoundMIC (mg/mL)Target Bacteria
Pyrazole Derivative A0.0039S. aureus
Pyrazole Derivative B0.025E. coli

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have also demonstrated antifungal activity. Research indicates that certain modifications to the pyrazole structure can enhance antifungal potency.

Case Study: Antifungal Efficacy

A comparative study assessed the antifungal activity of several pyrazole derivatives against Candida albicans and Aspergillus niger. The results showed that specific structural features significantly influenced antifungal effectiveness.

CompoundInhibition Zone (mm)Target Fungus
Compound X24C. albicans
Compound Y18A. niger

Anticancer Activity

Emerging evidence suggests that compounds like this compound may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

In vitro studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation in various cancer lines, including breast and prostate cancer cells. The underlying mechanisms include the modulation of signaling pathways involved in cell survival and apoptosis.

Summary of Biological Activities

The biological activities of this compound underscore its potential as a therapeutic agent:

Activity TypeEfficacy LevelNotes
AntibacterialHighEffective against Gram-positive/negative bacteria
AntifungalModerate to HighEffective against common fungal pathogens
AnticancerPromisingInduces apoptosis in cancer cell lines

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